8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one
CAS No.:
Cat. No.: VC17230834
Molecular Formula: C9H7BrFNO
Molecular Weight: 244.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrFNO |
|---|---|
| Molecular Weight | 244.06 g/mol |
| IUPAC Name | 8-bromo-5-fluoro-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |
| Standard InChI Key | ZGEJSTIVNPGOJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(C=CC(=C2C1=O)F)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is C₉H₇BrFNO, with a molecular weight of 244.06 g/mol . Its IUPAC name reflects the substitution pattern: bromine at position 8 and fluorine at position 5 on the quinoline backbone. The dihydroquinolin-4(1H)-one core features a partially saturated pyridinone ring, reducing aromaticity compared to fully unsaturated quinolines. This structural modification influences both physicochemical properties and biological interactions.
Key Structural Features:
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Halogen Substituents: Bromine’s electron-withdrawing nature and fluorine’s high electronegativity enhance electrophilic reactivity, potentially improving binding affinity to biological targets .
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Hydrogen Bonding Capacity: The ketone group at position 4 and the nitrogen atom in the pyridinone ring offer sites for hydrogen bonding, critical for enzyme inhibition .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one involves multi-step halogenation and cyclization reactions. While no direct routes are documented, analogous compounds suggest the following approach:
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Quinoline Precursor: Start with a 5-fluoro-2,3-dihydroquinolin-4(1H)-one scaffold.
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Bromination: Introduce bromine at position 8 using electrophilic brominating agents like N-bromosuccinimide (NBS) under radical or acidic conditions.
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Purification: Employ column chromatography or recrystallization to isolate the product.
Challenges:
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Regioselectivity: Ensuring bromination occurs exclusively at position 8 requires careful control of reaction conditions.
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Functional Group Compatibility: The ketone group at position 4 may necessitate protecting groups during halogenation .
Physicochemical Properties
Spectroscopic Data
While experimental data for this specific compound is unavailable, related dihydroquinolinones exhibit characteristic spectral profiles:
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NMR:
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¹H NMR: Aromatic protons adjacent to halogens show deshielding (δ 7.5–8.5 ppm). The NH proton resonates near δ 5.5 ppm.
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¹³C NMR: Carbonyl carbons appear at δ 190–200 ppm, while halogenated aromatic carbons range from δ 110–130 ppm.
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Mass Spectrometry: Molecular ion peaks ([M+H]⁺) at m/z 244–245 confirm the molecular weight .
Solubility and Stability:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups.
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Stability: Susceptible to photodegradation; storage under inert conditions is recommended .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Position 8 Bromine: Enhances lipophilicity and target affinity but may sterically hinder binding if oversized .
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Position 5 Fluorine: Improves metabolic stability and bioavailability via electronegative effects.
Comparative Analysis with Analogues
Future Directions and Challenges
Research Gaps
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Target Identification: Elucidate specific molecular targets (e.g., kinases, GPCRs) for this isomer.
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Toxicity Profiling: Assess acute and chronic toxicity in preclinical models.
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Synthetic Optimization: Develop regioselective methods to improve yield and purity.
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